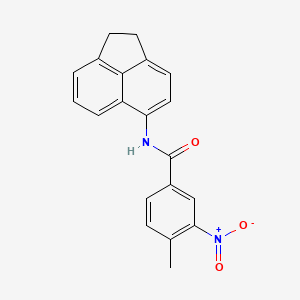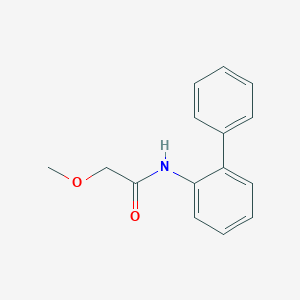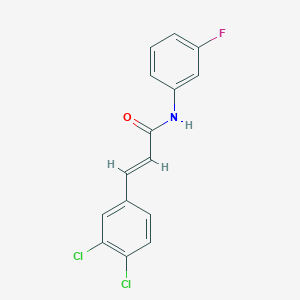![molecular formula C18H27N3O2 B5789686 3-methyl-N-[4-(4-propionyl-1-piperazinyl)phenyl]butanamide](/img/structure/B5789686.png)
3-methyl-N-[4-(4-propionyl-1-piperazinyl)phenyl]butanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-methyl-N-[4-(4-propionyl-1-piperazinyl)phenyl]butanamide, also known as MPAA, is a chemical compound that has been studied for its potential applications in scientific research. MPAA is a piperazine derivative that has been shown to have a variety of biochemical and physiological effects, making it a promising candidate for use in laboratory experiments. In
Mecanismo De Acción
The mechanism of action of 3-methyl-N-[4-(4-propionyl-1-piperazinyl)phenyl]butanamide is not yet fully understood. However, it is believed to act by modulating the activity of various enzymes and signaling pathways in the body. This compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. It has also been shown to activate the nuclear factor-κB (NF-κB) pathway, which plays a key role in the immune response.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the proliferation of cancer cells, including breast cancer, prostate cancer, and leukemia cells. This compound has also been shown to have anti-inflammatory properties, reducing the production of inflammatory mediators such as prostaglandins and cytokines. Additionally, this compound has been shown to modulate the activity of enzymes involved in oxidative stress, such as superoxide dismutase and catalase.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-methyl-N-[4-(4-propionyl-1-piperazinyl)phenyl]butanamide has several advantages for use in laboratory experiments. It is relatively easy to synthesize and has been shown to have a variety of biochemical and physiological effects. Additionally, this compound has been shown to be relatively non-toxic, making it a promising candidate for use in in vitro and in vivo experiments. However, there are also limitations to using this compound in laboratory experiments. Its mechanism of action is not yet fully understood, and further research is needed to determine its potential applications.
Direcciones Futuras
There are several future directions for research on 3-methyl-N-[4-(4-propionyl-1-piperazinyl)phenyl]butanamide. One potential area of research is its potential applications in cancer treatment. This compound has been shown to inhibit the proliferation of cancer cells, and further research is needed to determine its potential as a cancer treatment. Additionally, this compound has been shown to have anti-inflammatory properties, and further research is needed to determine its potential applications in the treatment of inflammatory diseases. Finally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in scientific research.
Métodos De Síntesis
The synthesis of 3-methyl-N-[4-(4-propionyl-1-piperazinyl)phenyl]butanamide involves the reaction of 4-(4-propionyl-1-piperazinyl)aniline with 3-methylbutyryl chloride in the presence of a base. This reaction produces this compound as the final product. The synthesis method is relatively simple and can be carried out in a laboratory setting with standard equipment.
Aplicaciones Científicas De Investigación
3-methyl-N-[4-(4-propionyl-1-piperazinyl)phenyl]butanamide has been studied for its potential applications in scientific research. It has been shown to have a variety of biochemical and physiological effects, including the inhibition of cell proliferation in cancer cells and the activation of the immune system. This compound has also been shown to have anti-inflammatory properties and can modulate the activity of enzymes involved in oxidative stress.
Propiedades
IUPAC Name |
3-methyl-N-[4-(4-propanoylpiperazin-1-yl)phenyl]butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27N3O2/c1-4-18(23)21-11-9-20(10-12-21)16-7-5-15(6-8-16)19-17(22)13-14(2)3/h5-8,14H,4,9-13H2,1-3H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBJJSRSBVONCCH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N1CCN(CC1)C2=CC=C(C=C2)NC(=O)CC(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-oxo-N-[3-(trifluoromethyl)phenyl]-1,2-dihydro-4-quinolinecarboxamide](/img/structure/B5789617.png)
![7-[2-(4-methoxyphenyl)-2-oxoethoxy]-2H-chromen-2-one](/img/structure/B5789620.png)


![N-{[(3-chloro-4-methoxyphenyl)amino]carbonothioyl}benzamide](/img/structure/B5789643.png)
![N-{[(2-hydroxy-5-methylphenyl)amino]carbonothioyl}-1-naphthamide](/img/structure/B5789649.png)

![1-[(2-chloro-2-propen-1-yl)oxy]-3-methyl-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B5789674.png)
![N-[4-(2-oxo-1-pyrrolidinyl)phenyl]-3-phenylpropanamide](/img/structure/B5789691.png)
![N-[5-(1-ethylpropyl)-1,3,4-thiadiazol-2-yl]-2-furamide](/img/structure/B5789702.png)

![N'-[(5-bromo-2-chlorobenzoyl)oxy]-4-chlorobenzenecarboximidamide](/img/structure/B5789721.png)